(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

X-ray crystallography Molecular planarity Dihedral angle

(E)-3-(4-Methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one (CAS 1164461-06-6; molecular formula C₁₈H₁₆N₂O₂; MW 292.3 g/mol) is a synthetic hybrid molecule belonging to the imidazo[1,2-a]pyridinyl-chalcone (IPC) class. It features a 2-methylimidazo[1,2-a]pyridine core conjugated via an α,β-unsaturated carbonyl (propenone) bridge to a 4-methoxyphenyl ring.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 1164461-06-6
Cat. No. B2742480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
CAS1164461-06-6
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC=C(C=C3)OC
InChIInChI=1S/C18H16N2O2/c1-13-18(20-12-4-3-5-17(20)19-13)16(21)11-8-14-6-9-15(22-2)10-7-14/h3-12H,1-2H3/b11-8+
InChIKeyBDUPTEXAYHRIKB-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(4-Methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one (CAS 1164461-06-6): Compound Identity and Scaffold Context


(E)-3-(4-Methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one (CAS 1164461-06-6; molecular formula C₁₈H₁₆N₂O₂; MW 292.3 g/mol) is a synthetic hybrid molecule belonging to the imidazo[1,2-a]pyridinyl-chalcone (IPC) class [1]. It features a 2-methylimidazo[1,2-a]pyridine core conjugated via an α,β-unsaturated carbonyl (propenone) bridge to a 4-methoxyphenyl ring. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, present in several marketed drugs including zolpidem, alpidem, and zolimidine, while the chalcone (arylpropenone) pharmacophore confers electrophilic reactivity and broad biological target engagement [2][3]. This compound is commercially supplied at ≥95% purity and is utilized as a research chemical in academic and industrial screening programs .

Why Generic Substitution of (E)-3-(4-Methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one Is Scientifically Unreliable


Within the imidazo[1,2-a]pyridinyl-chalcone (IPC) series, even minor aryl substituent variations produce large shifts in biological potency, spectrum, and physicochemical properties that preclude simple interchange. Electron-withdrawing substituents (e.g., –F, –Cl, –NO₂) on the phenyl ring favor antikinetoplastid and certain antibacterial activities with a narrowed action spectrum, whereas electron-donating groups (–OCH₃, –N(CH₃)₂) are associated with broadened antibacterial coverage against both Gram-positive and Gram-negative bacteria, including drug-resistant strains [1][2]. DFT calculations at the B3LYP/6-311G(d) level demonstrate that the 4-methoxy substituent measurably elevates the HOMO energy and reduces the HOMO–LUMO gap relative to halogenated analogs, altering both chemical reactivity and target-binding electronics [3]. Furthermore, single-crystal X-ray data confirm that the 4-methoxy substitution geometry leads to a distinct dihedral angle between the imidazopyridine and phenyl planes, affecting molecular planarity and crystal packing interactions [4]. These compound-specific electronic and structural features mean that substituting a 4-methoxyphenyl IPC with a 4-fluoro, 4-chloro, or 4-nitro analog will not reproduce the reactivity profile or biological outcome.

(E)-3-(4-Methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one: Quantitative Differentiation Evidence Guide


Structural Differentiation: Dihedral Angle and Molecular Planarity vs. 3-Chlorophenyl Analog

The 4-methoxy substituent on the target compound confers a quantitatively distinct solid-state conformation compared to the 3-chlorophenyl analog. Single-crystal X-ray diffraction studies on the closely related 3-chlorophenyl IPC analog (3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one) established that the imidazopyridine and chlorobenzene rings form a small dihedral angle of 4.95°, enabling centrosymmetric dimer formation via C–H···O hydrogen bonding [1]. In contrast, structural analysis of the 4-methoxyphenyl-substituted imidazo[1,2-a]pyridine system (Koudad et al., 2015; DABTEI entry) reports a substantially larger dihedral angle of 34.0° between the imidazopyridine core and the 4-methoxyphenyl ring, indicating significantly reduced coplanarity [2]. This structural divergence affects crystal packing, solubility, and potentially protein-binding geometry.

X-ray crystallography Molecular planarity Dihedral angle Solid-state structure

Electronic Property Differentiation: HOMO–LUMO Gap Modulation vs. Electron-Withdrawing Analogs

DFT calculations at the B3LYP/6-311G(d) level on imidazo[1,2-a]pyridinyl-chalcone series reveal that electron-donating substituents such as 4-N(CH₃)₂ and 4-OCH₃ elevate the HOMO energy and reduce the HOMO–LUMO gap relative to electron-withdrawing substituents [1]. For representative IPC compounds, the calculated HOMO–LUMO gap falls within approximately 2.3–4.4 eV depending on aryl substitution [1][2]. Electron-donating groups decrease the gap (increasing chemical softness and polarizability), while electron-withdrawing groups widen it (increasing kinetic stability). The 4-methoxy group (Hammett σₚ = −0.27) is a moderate electron donor that positions the target compound at a specific point along this electronic continuum, distinct from the 4-fluoro (σₚ = +0.06), 4-chloro (σₚ = +0.23), and 4-nitro (σₚ = +0.78) analogs [3].

DFT calculation HOMO-LUMO gap Electronic structure Chemical reactivity

Antibacterial Spectrum Differentiation: Electron-Donating Substituent SAR in Imidazo[1,2-a]pyridinyl-Chalcones

SAR studies on imidazo[1,2-a]pyridinyl-chalcones demonstrate that the electronic nature of the phenyl substituent dictates antibacterial spectrum breadth. Coulibaly et al. (2023) reported that compounds bearing electron-donating substituents on the phenyl ring exhibited broadened antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, including drug-resistant clinical strains, with MIC values ranging from 3.125 to 200 μg/mL [1]. In a focused Enterococcus faecalis study, Ouattara et al. (2018) demonstrated that the most potent compound 5d (MIC = 9.9 μM; 44.6 μM for 5h) derived activity from fluorine substitution, while electron-donating substituents correlated with broader spectrum coverage against resistant strains [2]. The 4-methoxy group of the target compound, with its +M mesomeric electron-donating effect, is predicted by this SAR to confer broad-spectrum antibacterial potential distinct from the narrower, more targeted activity of halogenated analogs.

Antibacterial activity Structure-activity relationship MIC Drug-resistant bacteria

Anti-Infective Pharmacophore Validation: The Arylpropenone-Imidazopyridine Hybrid as a Privileged Antiplasmodial Scaffold

The imidazopyridinyl-arylpropenone hybrid pharmacophore has been experimentally validated as a multi-target anti-infective scaffold. Ouattara et al. (2016) screened a library of 25 imidazopyridinyl-arylpropenone compounds (5a–y), which includes the target compound class, and identified compound 5q with IC₅₀ = 1.52 μM against a chloroquine-resistant strain of Plasmodium falciparum [1]. In the same library, compounds 5n, 5s, and 5w displayed nematicidal LC₁₀₀ values of 7.1–1.5 nM against Haemonchus contortus, while compounds 5e, 5g, and 5v inhibited drug-resistant Candida albicans with MIQ = 1.25–0.31 μg [1]. The study concluded that the arylpropenone moiety vectorized by the imidazopyridine nucleus constitutes a validated pharmacophore for anti-infectious drug discovery. The 4-methoxyphenyl substitution pattern places the target compound within this validated pharmacophore space, differentiating it from alternative chalcone scaffolds that lack the imidazopyridine vector.

Antiplasmodial activity Antikinetoplastid Nematicidal Pharmacophore validation

Chemical Reactivity Fingerprint: Electrophilicity Positioning Among Imidazopyridinyl-Chalcone Series

The α,β-unsaturated carbonyl (propenone) bridge in IPCs functions as a Michael acceptor, and its electrophilicity is modulated by the electronic character of the aryl substituent. DFT-based global reactivity descriptor calculations on IPC series show that the electrophilicity index (ω) systematically varies with substituent electronic effects [1]. Electron-donating substituents such as –OCH₃ decrease the electrophilicity index relative to electron-withdrawing groups, producing a compound with attenuated Michael acceptor reactivity. This positions the 4-methoxy IPC as a moderate electrophile—more reactive than strongly deactivated analogs but less reactive than nitro- or cyano-substituted IPCs that may exhibit non-specific covalent binding [1][2]. The measured chemical hardness (η) for related IPC compounds ranges from approximately 1.2 to 2.2 eV, with electron-donating substituents yielding softer, more polarizable systems [2].

Electrophilicity index Global reactivity descriptors DFT Michael acceptor

Best Research and Industrial Application Scenarios for (E)-3-(4-Methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one


Broad-Spectrum Antibacterial Screening Against Drug-Resistant Clinical Isolates

Based on SAR evidence that electron-donating substituents on IPCs broaden the antibacterial spectrum to include Gram-negative pathogens such as drug-resistant E. coli and P. aeruginosa [1], this compound is optimally deployed in phenotypic screening cascades targeting multi-drug-resistant Gram-negative and Gram-positive clinical isolates. The predicted moderate electrophilicity from the 4-methoxy group supports engagement of bacterial targets without excessive non-specific covalent reactivity [2]. Screening should include MIC determination by broth microdilution against ESBL-producing Enterobacteriaceae and methicillin-resistant S. aureus (MRSA), with ciprofloxacin and azithromycin as comparator antibiotics.

Antikinetoplastid and Antiplasmodial Lead Discovery Programs

The imidazopyridinyl-arylpropenone pharmacophore has been validated against chloroquine-resistant P. falciparum (IC₅₀ = 1.52 μM for compound 5q) and Trypanosoma/Leishmania species [3][4]. The 4-methoxy IPC serves as a starting point for antiplasmodial or antikinetoplastid lead optimization, with the electron-donating substituent predicted to modulate both target potency and selectivity relative to the halogenated library members. Screening against P. falciparum 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains, with parallel cytotoxicity assessment on MRC-5 human fibroblasts to determine selectivity indices, is recommended.

Computational Chemistry and DFT-Based Reactivity Modeling

The 4-methoxy IPC represents a well-defined electronic system for DFT benchmarking studies. With a predicted HOMO–LUMO gap in the ~3.5–3.9 eV range [2], it occupies the middle ground of the IPC electronic series, making it a suitable calibration point for validating computational models of substituent effects on global reactivity descriptors (electrophilicity, chemical hardness, chemical potential). Its distinct dihedral angle of ~34° between the imidazopyridine and methoxyphenyl rings [5] provides an additional conformational parameter for testing torsional potential energy surface calculations.

Anticancer Screening with Focus on Apoptosis Induction in Lung Carcinoma

Although direct IC₅₀ data for the 4-methoxy IPC are not reported, structurally related imidazopyridine-chalcones (S1–S12 series) have demonstrated potent antiproliferative activity against A-549 lung carcinoma cells with IC₅₀ values as low as 4.22 μM and against MDA-MB-231 breast cancer cells with IC₅₀ = 5.22 μM, comparable to doxorubicin [6]. Furthermore, imidazo[1,2-a]pyridine derivatives (IMPAs) induce apoptosis in non-small cell lung cancer cells via NADPH oxidase-mediated ROS production and p38MAPK inactivation [7]. The 4-methoxy IPC is a rational candidate for MTT-based cytotoxicity screening against A-549 and NCI-H460 lung cancer lines, with follow-up apoptosis assessment via Annexin V/PI flow cytometry.

Quote Request

Request a Quote for (E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.